molecular formula C10H12N2O B2476818 N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide CAS No. 1156153-23-9

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide

Cat. No. B2476818
CAS RN: 1156153-23-9
M. Wt: 176.219
InChI Key: UZZYYXNUKSQDMA-UHFFFAOYSA-N
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Description

“N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide” is a chemical compound with the molecular formula C10H12N2O . It’s also known as N-[(prop-2-enamido)methyl]prop-2-enamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Crystal Structure and Material Science

A study by Artheswari, Maheshwaran, and Gautham (2019) explored the crystal structure and Hirshfeld surface analysis of a derivative, emphasizing the orientation differences in the molecular structure and potential applications in understanding material properties and interactions at the molecular level (Artheswari, Maheshwaran, & Gautham, 2019).

Organic Synthesis

Cacchi, Fabrizi, and Filisti (2008) demonstrated the use of N-propargylic beta-enaminones, closely related to N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide, as intermediates for synthesizing polysubstituted pyrroles and pyridines, highlighting their significance in organic synthesis for constructing complex molecular architectures (Cacchi, Fabrizi, & Filisti, 2008).

Molecular Interactions and Analytical Applications

Tekade, Lohakare, Bajaj, and Naik (2015) conducted ultrasonic studies on molecular interactions in solutions containing derivatives of this compound, providing insights into solute-solvent interactions and the effect of solute on solvent structure. This research could contribute to understanding the properties of these compounds in various solvents, which is crucial for analytical and pharmaceutical applications (Tekade, Lohakare, Bajaj, & Naik, 2015).

Anticancer Research

Zhou et al. (2008) detailed the synthesis and biological evaluation of a compound structurally related to this compound, highlighting its potential as an anticancer drug through inhibition of histone deacetylase (HDAC), which is crucial for blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

properties

IUPAC Name

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-6-4-5-7-11-9/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYYXNUKSQDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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